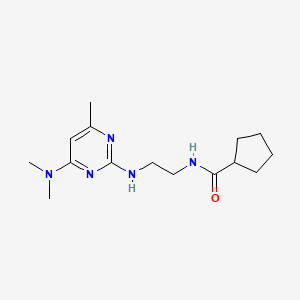

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O/c1-11-10-13(20(2)3)19-15(18-11)17-9-8-16-14(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,16,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTPLMRNCMMBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2CCCC2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide typically involves a multi-step process. One common method starts with the preparation of 4-(dimethylamino)-6-methylpyrimidine, followed by its functionalization to introduce the aminoethyl side chain. This is then reacted with cyclopentanecarboxylic acid or its derivatives to form the final compound. The reaction conditions often involve controlled temperatures, specific catalysts, and carefully measured reactants to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for better control over the reaction conditions, improved safety, and higher efficiency. The industrial process often includes purification steps such as crystallization or chromatography to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conducted in the presence of suitable nucleophiles or electrophiles, often under catalytic conditions.

Major Products: Depending on the reaction, the major products can vary. Oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce corresponding amines or alcohols. Substitution reactions can lead to various substituted analogs with altered functional groups.

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide finds applications in:

Chemistry: As a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.

Biology: Its potential as a probe for studying biological processes, or as a scaffold for designing bioactive compounds.

Medicine: Investigation into its role as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in materials science for creating specialized polymers or coatings.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets. The pyrimidine ring and cyclopentanecarboxamide group facilitate binding to certain enzymes or receptors, modulating their activity. This can influence various biochemical pathways, leading to desired therapeutic or functional outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other pyrimidine-based derivatives but differs in substituent patterns and linker chemistry. Below is a comparative analysis with notable analogues:

Key Observations:

- Substituent Chemistry: The dimethylamino and cyclopentanecarboxamide groups contrast with 2g’s sulfamoylphenyl moiety, which introduces a sulfonamide group known for improving water solubility and protein interactions.

- Linker Flexibility: The ethylamino spacer in the target compound provides moderate flexibility compared to the rigid cyclopentyl group in 2g, which may restrict conformational adaptability during target binding.

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone with a dimethylamino-substituted pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 301.35 g/mol. The structural complexity of this molecule contributes to its diverse biological activities.

Key Structural Features:

- Pyrimidine Ring: Known for its role in nucleic acid metabolism.

- Dimethylamino Group: Enhances lipophilicity, potentially improving membrane permeability.

- Cyclopentanecarboxamide: Imparts stability and may influence binding interactions with biological targets.

Synthesis

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide involves multi-step organic reactions:

- Alkylation of 4-Dimethylaminopyrimidine: The starting material undergoes alkylation to introduce the dimethylamino group.

- Formation of Aminoethyl Side Chain: This is achieved through a reaction with ethylenediamine, often utilizing catalytic conditions.

- Coupling with Cyclopentanecarboxylic Acid: The final step involves coupling with cyclopentanecarboxylic acid to form the desired amide.

The biological activity of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide can be attributed to several mechanisms:

- Inhibition of Topoisomerases: Similar compounds have demonstrated the ability to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells by preventing DNA unwinding and replication .

- Antimicrobial Activity: Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them potential candidates for treating bacterial infections.

Case Studies and Research Findings

-

Antitumor Activity:

- A study on related compounds showed that they stabilize topoisomerase II cleavable complexes, leading to increased cytotoxicity against various cancer cell lines . This suggests that N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide may have similar antitumor properties.

-

Enzyme Inhibition:

- The compound has been investigated for its ability to act as an enzyme inhibitor, particularly in studies focusing on protein-ligand interactions. Such interactions are critical for drug design and development.

-

Pharmacological Studies:

- Pharmacological evaluations have shown that compounds with similar structures exhibit significant bioactivity, including anticancer and antimicrobial effects, warranting further investigation into their therapeutic potential.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.